![molecular formula C22H15F3N4O2 B1667765 Nvp-baw2881 CAS No. 861875-60-7](/img/structure/B1667765.png)
Nvp-baw2881
Übersicht
Beschreibung
NVP-BAW2881 (also known as BAW2881) is a potent and selective VEGFR2 inhibitor . It inhibits VEGFR1-3 at 1.0-4.3 nanomolar (nM) concentrations and also inhibits PDGFRβ, c-Kit, and RET (c-RET) at 45-72 nM concentrations .
Molecular Structure Analysis
The molecular formula of NVP-BAW2881 is C22H15F3N4O2 . The exact mass and monoisotopic mass are 424.11471022 g/mol .Chemical Reactions Analysis
NVP-BAW2881 has been found to inhibit a limited number of kinases including c-RAF, B-RAF, RET, ABL, and TIE-2 .Physical And Chemical Properties Analysis
The molecular weight of NVP-BAW2881 is 424.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 90.1 Ų .Wissenschaftliche Forschungsanwendungen
Oncology
Nvp-baw2881, also known as BAW2881, is a potent VEGFR2 inhibitor . It has shown efficacy in inhibiting VEGF-driven cellular receptor autophosphorylation in CHO cells with an IC50 of 4 nM. This suggests its potential use in cancer treatment, as VEGFR2 is often implicated in tumor angiogenesis and growth .
Inflammatory Diseases
Nvp-baw2881 has demonstrated strong anti-inflammatory effects in models of chronic inflammation, such as a genic mouse model of psoriasis . It reduced the number of blood and lymphatic vessels and infiltrating leukocytes in the skin .
Acute Inflammation
The compound also showed efficacy in models of acute inflammation. Pre-treatment with topical Nvp-baw2881 significantly inhibited inflammation, suggesting its potential for acute inflammatory conditions .
Neurological Disorders
The inhibition of VEGFR pathways can also be relevant in neurological disorders where angiogenesis is a factor, such as glioblastoma or conditions involving brain edema.
Inhibition of Chronic and Acute Skin Inflammation by Treatment with a VEGFR Inhibitor NVP-BAW2881 (BAW2881) | VEGFR Inhibitor | MedChemExpress
Wirkmechanismus
Target of Action
NVP-BAW2881, also known as BAW2881, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine kinase receptor that plays a crucial role in the regulation of angiogenesis, a process involving the formation of new blood vessels from pre-existing ones .
Mode of Action
NVP-BAW2881 interacts with VEGFR2 by inhibiting its tyrosine kinase activity. This inhibition prevents the autophosphorylation of the receptor, a key step in the activation of the VEGF signaling pathway . The compound is highly selective for VEGFR2, although it also demonstrates activity against other kinases such as Tie2 and RET .
Biochemical Pathways
By inhibiting VEGFR2, NVP-BAW2881 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, thereby affecting processes such as tumor growth and inflammation that rely on angiogenesis .
Result of Action
In a transgenic mouse model of psoriasis, NVP-BAW2881 has been shown to reduce the number of blood and lymphatic vessels and infiltrating leukocytes in the skin, and normalize the epidermal architecture . It also displays strong anti-inflammatory effects in models of acute inflammation .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQJNIKDWEEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-baw2881 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.